molecular formula C15H12N2 B1353095 N-phenylquinolin-4-amine CAS No. 30696-07-2

N-phenylquinolin-4-amine

Cat. No.: B1353095
CAS No.: 30696-07-2
M. Wt: 220.27 g/mol
InChI Key: NRTUTGBOQZQBMB-UHFFFAOYSA-N
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Description

N-phenylquinolin-4-amine is an organic compound with the molecular formula C15H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in medicinal chemistry and industrial processes due to its unique chemical structure and properties .

Biochemical Analysis

Biochemical Properties

N-phenylquinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes by phosphorylating specific proteins. This compound interacts with epidermal growth factor receptor kinase, a protein kinase involved in cell signaling pathways that control cell growth and survival . The interaction between this compound and epidermal growth factor receptor kinase is characterized by binding to the active site of the enzyme, leading to its inhibition.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the epidermal growth factor receptor signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of epidermal growth factor receptor kinase. This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways that promote cell growth and survival . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell growth and increased apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of cell growth and increased apoptosis . High doses of this compound may also result in toxic or adverse effects, such as damage to normal cells and tissues. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing its potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination from the body. The compound interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target proteins and enzymes, ultimately determining its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylquinolin-4-amine can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylquinolin-4-amine stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its quinoline backbone, combined with the phenyl and amine groups, allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

N-phenylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTUTGBOQZQBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408552
Record name N-phenylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30696-07-2
Record name N-phenylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloroquinoline (10 g) and aniline (11.4 g) was warmed to 150° C. for 30 min. A solution of sodium hydroxide 1 N (200 ml) was added. After extraction with ethyl acetate (1 L), the organic layer was separated and dried over sodium sulfate. The solvent was removed to afford an amorphous materiel, which was crystallized in cyclohexane. Phenyl-quinolin-4-yl-amine (13.7 g) was obtained after filtration.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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